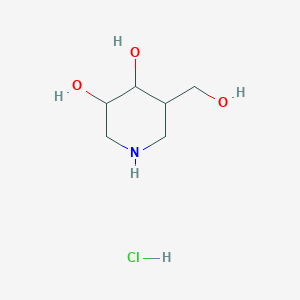

Afegostat (hydrochloride)

Description

Context of Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of over 50 rare inherited metabolic disorders caused by defects in lysosomal function. nih.gov These defects are most often the result of a deficiency in a specific enzyme required for the breakdown of macromolecules within the lysosome. rsc.org This deficiency leads to the accumulation of undigested or partially digested material, which ultimately results in cellular damage and a wide range of clinical symptoms.

Glucocerebrosidase Deficiency and Gaucher Disease Pathophysiology

Gaucher disease is the most common lysosomal storage disorder and is caused by mutations in the GBA1 gene, which provides instructions for making the enzyme glucocerebrosidase (GCase). magtech.com.cnnih.gov This enzyme is responsible for the breakdown of a fatty substance called glucocerebroside into glucose and ceramide. nih.govfondazionetelethon.it When GCase is deficient or does not function correctly due to mutations, glucocerebroside accumulates within the lysosomes of macrophages, forming what are known as "Gaucher cells". nih.govknowgaucherdisease.com

The infiltration of these lipid-engorged cells into various organs, primarily the spleen, liver, and bone marrow, is a hallmark of the disease. knowgaucherdisease.com This infiltration displaces normal cells and leads to a range of symptoms including an enlarged spleen and liver (hepatosplenomegaly), low blood cell counts (cytopenia), and bone problems. nih.govknowgaucherdisease.com Gaucher disease is an autosomal recessive disorder, meaning an individual must inherit two mutated copies of the GBA1 gene, one from each parent, to be affected. nih.gov There are several types of Gaucher disease, with Type 1 being the most prevalent form. knowgaucherdisease.com

| Aspect | Description | Source |

|---|---|---|

| Genetic Basis | Mutations in the GBA1 gene | magtech.com.cnnih.gov |

| Enzyme Deficiency | Glucocerebrosidase (GCase) | magtech.com.cnnih.govfondazionetelethon.it |

| Accumulated Substrate | Glucocerebroside | nih.gov |

| Hallmark Cell | Gaucher cell (lipid-laden macrophage) | nih.govknowgaucherdisease.com |

| Primary Affected Organs | Spleen, Liver, Bone Marrow | knowgaucherdisease.com |

Interconnections with Neurodegenerative Disorders: Focus on Parkinson's Disease

A significant and growing area of research is the established link between Gaucher disease and Parkinson's disease. Mutations in the GBA1 gene are now recognized as a significant genetic risk factor for developing Parkinson's disease. gaucherdisease.org Individuals with Gaucher disease, and even carriers of a single GBA1 mutation, have an increased risk of developing Parkinson's disease later in life. nih.gov This connection has opened up new avenues for investigating the underlying mechanisms of both conditions and for the development of therapies that could potentially benefit both patient populations. nih.govsec.gov The protein α-synuclein, which is a key factor in the pathology of Parkinson's disease, has been shown to be affected by GCase activity, suggesting a molecular link between the two disorders. nih.gov

Overview of Pharmacological Chaperone Therapeutic Strategies

Pharmacological chaperone therapy (PCT) is an innovative therapeutic strategy that utilizes small molecules to rescue the function of misfolded mutant proteins. rsc.orgnih.gov This approach is distinct from enzyme replacement therapy (ERT), which involves intravenously administering a recombinant version of the deficient enzyme, and substrate reduction therapy (SRT), which aims to decrease the production of the substrate that accumulates. nih.gov

Principles of Enzyme Stabilization and Misfolding Correction

Many genetic mutations, particularly missense mutations, result in the production of an enzyme that is catalytically active but is unstable and misfolded. nih.gov The cell's quality control system in the endoplasmic reticulum (ER) identifies these misfolded proteins and targets them for degradation, preventing them from reaching their intended destination, such as the lysosome. scielo.brnih.gov Pharmacological chaperones are designed to bind specifically to these misfolded enzymes in the ER. medchemexpress.com This binding stabilizes the protein's correct three-dimensional structure, allowing it to pass the ER quality control checks and be trafficked to the lysosome. rsc.orgscielo.br Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly folded enzyme to carry out its function of breaking down its substrate. nih.gov Afegostat, an iminosugar, was developed as a pharmacological chaperone that binds to and stabilizes mutant GCase, thereby increasing its activity. wikipedia.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPFHYCYDUDOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Afegostat Hydrochloride As a Glucocerebrosidase Chaperone

Molecular Design and Structural Features

The design of Afegostat and its analogues is centered on mimicking the transition state of the natural substrate of glucocerebrosidase, leading to potent and specific inhibition. This inhibition is key to its function as a pharmacological chaperone, where sub-inhibitory concentrations are necessary to stabilize the enzyme without blocking its catalytic activity in the lysosome. nih.gov

Iminosugar Scaffold and Analogues

Afegostat is built upon an iminosugar scaffold, which is a carbohydrate analogue where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification is crucial for its inhibitory activity against glycosidases. The protonated nitrogen at physiological pH mimics the oxacarbenium ion-like transition state of the glycosidic bond cleavage, allowing for strong binding to the enzyme's active site. nih.gov

The specific stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring of Afegostat is critical for its selective binding to GCase. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly impact inhibitory potency and chaperone efficacy. For instance, N-alkylation of the iminosugar ring has been explored to enhance chaperone activity. nih.gov Analogues with alkyl chains terminating in an adamantyl amide group have shown to be particularly effective at increasing the cellular activity of mutant GCase. nih.gov

Furthermore, the stereochemistry at different carbon atoms of the isofagomine core influences its inhibitory profile. For example, D-isofagomine is a powerful inhibitor of human lysosomal β-glucosidase, while its L-enantiomer is a less potent inhibitor of this enzyme but a better inhibitor of other glycosidases like rat intestinal sucrase. sci-hub.st This highlights the importance of the precise three-dimensional arrangement of the molecule for its biological activity.

Exploration of Non-aminosugar Series with Chaperone Capacity

While iminosugars like Afegostat have shown promise, their inherent inhibitory activity can present a narrow therapeutic window. frontiersin.org This has prompted the exploration of non-iminosugar small molecules as GCase chaperones. These compounds aim to stabilize the enzyme without directly competing with the natural substrate at the active site.

Several classes of non-iminosugar chaperones have been identified through high-throughput screening and medicinal chemistry efforts. Examples include:

Pyrazolopyrimidines: A series of pyrazolopyrimidine derivatives have been discovered as non-inhibitory chaperones of GCase. These compounds have been shown to increase GCase activity in patient-derived cells. nih.gov

Pyrimidinyl piperazines: Further optimization of screening hits has led to the identification of pyrimidinyl piperazines as potent GCase pharmacological chaperones with improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Salicylic (B10762653) acid derivatives: A collection of small molecules derived from salicylic acid have been identified as non-inhibitory GCase chaperones. These compounds promote the proper folding and transport of GCase to the lysosome. technologypublisher.com

Aminopyridines: A novel series of non-iminosugar GCase inhibitors with chaperone capacity based on an aminopyridine scaffold has been discovered. One such compound, ML156, demonstrated the ability to thermostabilize GCase and promote its translocation to the lysosome in Gaucher fibroblasts. nih.gov

These non-iminosugar scaffolds represent promising alternative strategies for the development of pharmacological chaperones for Gaucher disease, potentially overcoming some of the limitations associated with iminosugar-based therapies. frontiersin.org

Chemical Synthesis Methodologies and Strategies

The synthesis of Afegostat and its derivatives requires precise control of stereochemistry to achieve the desired biological activity. Various stereoselective synthetic routes have been developed, often employing key chemical transformations to construct the core iminosugar structure.

Stereoselective Synthetic Routes

Several stereoselective syntheses of Afegostat (isofagomine) have been reported, starting from readily available chiral precursors.

Another route utilizes (-)-diethyl D-tartrate as the starting material. This multi-step synthesis involves a stereoselective Michael addition of a nitroolefin and a Nef reaction as key transformations to construct a cyclic nitrone intermediate. This intermediate can then be converted to Afegostat. nih.gov

A synthesis starting from D-mannitol derived nitroolefins has also been described. This pathway involves conjugate addition and other diastereoselective reactions to build the piperidine ring with the correct stereochemistry. researchgate.net

Key Reaction Transformations (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of many iminosugars, including Afegostat. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org The resulting nitro group can then be reduced to an amine, which is essential for forming the piperidine ring of the iminosugar.

In the context of Afegostat synthesis, the Henry reaction is often used to introduce a hydroxymethyl group with a nitro group onto a carbohydrate backbone. nih.gov The stereochemical outcome of the Henry reaction can be controlled through the use of chiral catalysts or by substrate control, ensuring the formation of the desired stereoisomer. nih.gov

A related and equally important transformation is the aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. frontiersin.org This reaction is a powerful tool for the synthesis of β-nitroamines, which are direct precursors to the vicinal diamino functionalities found in some iminosugar analogues. The stereoselectivity of the aza-Henry reaction can be influenced by the choice of catalyst and reaction conditions. frontiersin.org

Preparation of Diverse Afegostat Derivatives and Salt Forms

The synthesis of various derivatives of Afegostat has been crucial for exploring the structure-activity relationships and optimizing the chaperone properties of this class of compounds. Modifications have been made at different positions of the isofagomine scaffold. For example, C5a-functionalized derivatives have been synthesized to develop more potent GCase stabilizers. nih.gov A library of these derivatives was created by coupling different carboxylic acids to a C5a-aminomethyl isofagomine scaffold. nih.gov

Afegostat has been prepared and studied in various salt forms. While the tartrate salt was used in some clinical trials, the hydrochloride salt is also a common and well-characterized form. medkoo.comwikipedia.org The hydrochloride salt of Afegostat can be prepared by hydrogenation of a protected precursor in the presence of an acid, such as hydrochloric acid. elsevierpure.com Other salt forms, including the acetate (B1210297) and trifluoroacetate (B77799) (TFA) salts, have also been reported. medkoo.com The choice of salt form can influence the physicochemical properties of the drug substance, such as its solubility and stability.

Biochemical and Mechanistic Investigations of Afegostat Hydrochloride

Enzyme Interaction and Binding Kinetics

Afegostat (hydrochloride), also known as isofagomine, is a potent iminosugar that functions as an active-site-specific pharmacological chaperone for the lysosomal enzyme acid β-glucosidase, or glucocerebrosidase (GCase). medkoo.comtargetmol.com Its mechanism of action is rooted in its direct, high-affinity interaction with the enzyme, which facilitates proper protein folding and trafficking.

Afegostat is a competitive inhibitor that binds with high affinity to the catalytic active site of GCase. nih.gov This interaction is crucial for its chaperone activity, as it stabilizes the enzyme in a proper conformation. The binding affinity has been quantified in several studies, revealing its potent inhibitory nature, which is a prerequisite for its function as a pharmacological chaperone.

The inhibition constant (Ki) for Afegostat's binding to both wild-type and mutant forms of GCase, such as N370S and V394L, is approximately 30 nM. medkoo.comtargetmol.comnih.gov The half-maximal inhibitory concentration (IC50) values, however, show variability depending on the pH of the experimental environment, which reflects the pH differences between cellular compartments like the endoplasmic reticulum (neutral pH) and the lysosome (acidic pH). For instance, IC50 values of 5 nM at pH 7.2 and 30 nM at pH 5.2 have been reported. nih.gov This pH-dependent affinity is a key feature of its mechanism, allowing for strong binding in the ER and release in the lysosome. nih.gov

Binding Affinity of Afegostat for Glucocerebrosidase (GCase)

| Parameter | Value | Enzyme Form | pH Condition | Reference |

|---|---|---|---|---|

| Ki | ~30 nM | Wild-Type, N370S, V394L | Not Specified | medkoo.comtargetmol.comnih.gov |

| IC50 | 5 nM | Not Specified | 7.2 | nih.gov |

| IC50 | 30 nM | Not Specified | 5.2 | nih.gov |

| IC50 | 60 nM | Not Specified | Not Specified | mdpi.com |

| IC50 | 740 nM | Human recombinant | 5.2 | guidetopharmacology.org |

| IC50 | 1520 nM | Human recombinant | 7.0 | guidetopharmacology.org |

A critical aspect of Afegostat's function is the reversible nature of its binding to GCase. medchemexpress.comncats.io It specifically binds to various forms of the enzyme, including the wild-type and mutant variants associated with Gaucher disease, such as N370S and L444P. medkoo.comwikipedia.org This reversible binding allows Afegostat to act as a chaperone, guiding the enzyme to its destination without permanently inhibiting its function.

The binding is characterized by high affinity at the neutral pH found in the endoplasmic reticulum, which is the site of protein synthesis and folding. nih.gov In this environment, Afegostat stabilizes the nascent GCase enzyme. ncats.io Conversely, its binding affinity is significantly lower in the acidic environment of the lysosome (pH ~4.5-5.0). nih.gov This pH-sensitive interaction facilitates the dissociation of Afegostat from the GCase active site upon its successful delivery to the lysosome, thereby freeing the enzyme to carry out its catalytic function of hydrolyzing glucosylceramide. nih.gov

Molecular Mechanism of Chaperone Action

As a pharmacological chaperone, Afegostat corrects the molecular defect of certain mutant GCase enzymes by assisting in their proper folding, transport, and ultimately enhancing their enzymatic activity within the lysosome.

In Gaucher disease, many mutations in the GBA1 gene lead to the production of misfolded and unstable GCase enzymes. wikipedia.orgnih.gov These misfolded proteins are recognized by the ER's quality control system and targeted for premature degradation, a process known as ER-associated degradation (ERAD). nih.govnih.gov This results in insufficient levels of functional GCase reaching the lysosome.

Afegostat addresses this primary defect by binding to the active site of the newly synthesized, and often misfolded, GCase within the ER. mdpi.comncats.io This binding stabilizes the enzyme's three-dimensional structure, promoting its correct conformation. nih.govncats.io By stabilizing the native folded state, Afegostat prevents the mutant enzyme from being recognized as aberrant and destroyed, thus increasing the total amount of GCase that can exit the ER. nih.gov Studies have demonstrated that Afegostat binding significantly increases the thermal stability of GCase, providing a more stable structure that can pass the ER quality control checkpoints. nih.gov

Once a mutant GCase enzyme is stabilized into its correct conformation by Afegostat in the ER, it can be properly trafficked through the secretory pathway to its final destination, the lysosome. ncats.ioresearchgate.net The chaperone essentially "rescues" the mutant enzyme from its fate of degradation and facilitates its entry into the cellular transport machinery. nih.govnih.gov

Experimental evidence from studies using patient-derived fibroblasts carrying GCase mutations, such as N370S and L444P, has confirmed this mechanism. researchgate.net Treatment of these cells with Afegostat resulted in a notable increase in the amount of GCase protein that successfully localized to the lysosomes. nih.govcornell.edu This enhanced trafficking effectively boosts the lysosomal pool of the enzyme, which is essential for restoring its biological function. researchgate.net

The ultimate goal of chaperone therapy is to increase the catalytic activity of the deficient enzyme within the lysosome. After facilitating the transport of GCase to the lysosome, the acidic milieu promotes the dissociation of Afegostat from the enzyme's active site. nih.gov This unmasking of the catalytic site allows the now correctly folded and localized GCase to bind and hydrolyze its substrate, glucosylceramide.

Reported Augmentation of GCase Activity by Afegostat

| Model System | GCase Mutation | Observed Increase in Activity | Reference |

|---|---|---|---|

| Gaucher Patient Fibroblasts | N370S | ~3-fold | wikipedia.org |

| Gaucher Patient Fibroblasts | N370S | 1.6-fold (at 10 µM) | mdpi.com |

| Gaucher Patient Fibroblasts | N370S | 1.4-fold (protein level increase) | nih.gov |

| Gaucher Patient Fibroblasts | L444P | 3-fold (protein level increase) | nih.gov |

| Mouse Model | L444P | 2- to 5-fold (in brain and other tissues) | researchgate.net |

Protein Stability and Dynamics Modulation

Afegostat, an iminosugar designed as a pharmacological chaperone, modulates the stability and dynamics of its target enzyme, acid-β-glucosidase (GCase), through direct binding to its active site. This interaction is crucial for its mechanism of action, particularly in rescuing misfolded mutant forms of the enzyme associated with Gaucher disease.

The binding of Afegostat to GCase results in a significant enhancement of the enzyme's global thermal stability. This stabilizing effect has been quantified using differential scanning fluorimetry (DSF), a technique that monitors the thermal unfolding of a protein by tracking the fluorescence of an environmentally sensitive dye.

In the absence of Afegostat, wild-type GCase has a melting temperature (Tm) of approximately 49°C. The introduction of Afegostat leads to a concentration-dependent increase in this value. At a concentration of 43 µM, Afegostat can increase the Tm of wild-type GCase by approximately 15°C, demonstrating a potent stabilizing effect. wikipedia.org This enhanced stability is a key characteristic of an effective pharmacological chaperone, as it helps prevent the premature degradation of mutant GCase variants within the endoplasmic reticulum, allowing for proper trafficking to the lysosome. researchgate.net Studies have confirmed that even a modest increase in the melting temperature (ΔTm) of over 1°C is considered a significant enhancement of thermal stability for GCase. nih.gov

| Afegostat (IFG) Concentration (µM) | Increase in Melting Temperature (ΔTm) (°C) |

|---|---|

| 0 | 0 |

| ~5 | ~5 |

| ~10 | ~8 |

| ~20 | ~12 |

| ~40 | ~15 |

While Afegostat binds directly to the catalytic active site of GCase, its influence on the enzyme's structural dynamics extends to distal regions, an effect that can be described as allosteric. The mechanistic basis for this stabilization has been elucidated through X-ray crystallography and amide hydrogen/deuterium (B1214612) exchange mass spectroscopy (H/D-Ex). wikipedia.org

Crystallographic studies have revealed an extensive network of hydrogen bonds between Afegostat and at least six residues within the GCase active site. wikipedia.org This tight binding network is hypothesized to be the origin of the observed global stabilization. H/D-Ex mass spectroscopy, a technique that measures the rate of deuterium exchange in the protein's backbone amide hydrogens, provides insight into the flexibility and solvent accessibility of different regions of the protein. H/D-Ex analysis of the GCase-Afegostat complex demonstrated that the binding event not only restricts the local dynamics and flexibility of the active site but also propagates this stabilizing effect to surrounding regions. wikipedia.org This propagation indicates that the chaperone's influence is not merely localized to the binding pocket but alters the conformational dynamics of the entire enzyme, a hallmark of an allosteric effect.

Selectivity Profile and Off-Target Enzyme Inhibition

The efficacy of a pharmacological chaperone is dependent on its specificity for the target enzyme, as inhibition of other essential enzymes can lead to undesirable off-target effects. Afegostat has been evaluated for its inhibitory activity against a range of other glycosidases.

Afegostat is a potent inhibitor of its target, GCase (a β-glucosidase), with a Ki value of approximately 30 nM for both wild-type and mutant forms of the enzyme. science.gov However, its activity against other glycosidases, particularly in a human cellular context, is significantly weaker. nih.gov

Studies on human fibroblast lysates have shown that Afegostat is a very weak inhibitor of lysosomal acid α-glucosidase, the enzyme deficient in Pompe disease, with a high IC50 value of 1 mM. nih.gov Furthermore, it displays negligible inhibition (<10% at a concentration of 500 µM) against other critical lysosomal hydrolases, including β-galactosidase, β-N-acetylhexosaminidase, β-mannosidase, and β-glucuronidase. nih.gov Its inhibitory effect on intestinal disaccharidases is also low, with IC50 values of >500 µM for sucrase and 100 µM for isomaltase. nih.gov This high degree of selectivity for GCase over other human glycosidases is a critical feature, minimizing the potential for off-target activity. nih.gov

It is noteworthy that studies using non-human or non-lysosomal enzymes have reported a broader spectrum of inhibition. For instance, Afegostat has been shown to be a potent inhibitor of β-glucosidase from sweet almonds and a strong inhibitor of glucoamylase and yeast isomaltase. nih.gov This highlights the importance of evaluating enzyme inhibition in a therapeutically relevant context.

| Enzyme | Enzyme Source | Inhibition Metric (IC50) | Reference |

|---|---|---|---|

| Acid β-glucosidase (GCase) | Human | ~30 nM (Ki) | science.gov |

| Acid α-glucosidase | Human Fibroblasts | 1 mM | nih.gov |

| Sucrase | Human Intestinal | >500 µM | nih.gov |

| Isomaltase | Human Intestinal | 100 µM | nih.gov |

| β-Galactosidase | Human Fibroblasts | Negligible inhibition at 500 µM | nih.gov |

| β-N-acetylhexosaminidase | Human Fibroblasts | Negligible inhibition at 500 µM | nih.gov |

| β-Glucosidase | Sweet Almonds | Potent Inhibition (Specific value not cited) | nih.gov |

Afegostat's profile as a pharmacological chaperone can be understood by comparing it with other molecules that enhance GCase activity, such as the non-iminosugar chaperone Ambroxol and the iminosugar inhibitor N-butyldeoxynojirimycin (NB-DNJ).

Afegostat vs. Ambroxol: Both Afegostat and Ambroxol have been shown to increase GCase activity and protein levels in fibroblast cell lines derived from patients. mdpi.comnih.gov However, they belong to different chemical classes and may have different binding mechanisms. Afegostat is an active-site-directed competitive inhibitor. wikipedia.org Its high affinity for the active site is crucial for stabilizing the enzyme during folding, but it has been suggested that this strong binding might not allow for efficient dissociation within the acidic environment of the lysosome, which could limit its efficacy. researchgate.net Ambroxol, conversely, is generally considered a non-competitive chaperone, though its precise binding site and mechanism are still under investigation. nih.gov

Afegostat vs. N-butyldeoxynojirimycin (NB-DNJ): When compared for selectivity, Afegostat demonstrates a more favorable profile than NB-DNJ. While both are iminosugars, NB-DNJ is a much more potent inhibitor of off-target enzymes. For example, the IC50 of NB-DNJ for acid α-glucosidase is approximately 1 µM, a thousand times lower than that of Afegostat (1 mM). nih.gov Similarly, NB-DNJ strongly inhibits intestinal sucrase and isomaltase with IC50 values in the sub-micromolar range, whereas Afegostat's inhibition is significantly weaker. nih.gov This superior selectivity of Afegostat for GCase reduces the likelihood of side effects related to the inhibition of other metabolic pathways.

| Feature | Afegostat (Isofagomine) | Ambroxol | N-butyldeoxynojirimycin (NB-DNJ) |

|---|---|---|---|

| Chemical Class | Iminosugar | Bromhexine metabolite | Iminosugar |

| Binding Mechanism | Active-site competitive inhibitor | Non-competitive chaperone | Active-site inhibitor |

| Effect on GCase Activity | Increases activity in cells | Increases activity in cells | Increases activity in some cell lines |

| Off-Target Inhibition (e.g., α-glucosidase, sucrase) | Weak | Not applicable (non-iminosugar) | Strong |

Preclinical Efficacy Studies in Cellular Models

Patient-Derived Fibroblast Studies

Fibroblasts cultured from skin biopsies of Gaucher disease patients are a crucial tool for evaluating the efficacy of potential therapeutic compounds. These cells endogenously express the mutant forms of the GCase enzyme, providing a physiologically relevant system to study the effects of pharmacological chaperones like Afegostat.

The N370S mutation is the most common GCase variant associated with non-neuronopathic Gaucher disease. Afegostat (also known as isofagomine) has demonstrated the ability to significantly increase the residual activity of the N370S mutant GCase enzyme in patient-derived fibroblasts. Treatment of fibroblasts homozygous for the N370S mutation with Afegostat leads to a notable enhancement of GCase activity. researchgate.netmdpi.com One of the mechanisms behind this rescue is the stabilization of the misfolded N370S GCase protein, which facilitates its proper trafficking and function. researchgate.net In comparative studies, Afegostat used as a positive control at a 10 μM concentration showed a 2-fold increase in GCase activity in N370S homozygous fibroblasts. mdpi.com

Table 1: Effect of Afegostat on GCase Activity in N370S Fibroblasts

| Cell Line | Treatment | Fold Increase in GCase Activity | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

The L444P mutation, often associated with neuronopathic forms of Gaucher disease, results in a GCase enzyme that is more severely misfolded and typically resistant to rescue by many pharmacological chaperones. nih.gov Despite this challenge, Afegostat has shown efficacy in restoring some function to the L444P mutant GCase. Incubation of fibroblasts from patients homozygous for the L444P mutation with Afegostat resulted in a 1.3-fold increase in GCase activity as measured in cell lysates. nih.gov Similarly, studies in L444P-mutated fibroblasts have confirmed that Afegostat promotes the lysosomal trafficking of the mutant enzyme, contributing to increased activity. researchgate.net While specific data on the F213I/L444P compound heterozygote is less detailed in the context of Afegostat treatment, the positive effects on the difficult-to-rescue L444P homozygote underscore its potential.

Table 2: Effect of Afegostat on L444P Mutant GCase

| Cell Model | Treatment | Outcome | Reference |

|---|---|---|---|

| L444P Homozygous Fibroblasts | Afegostat | 1.3-fold increase in GCase activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

A primary mechanism of action for pharmacological chaperones like Afegostat is the correction of protein misfolding within the endoplasmic reticulum (ER), thereby preventing premature degradation and facilitating transport to the lysosome where GCase performs its function. nih.govmdpi.com Studies have shown that Afegostat binds to the GCase active site in the ER, stabilizing the enzyme's conformation. researchgate.net This stabilization allows the mutant GCase, including N370S and L444P variants, to pass the ER's quality control system and traffic to the lysosome. researchgate.netnih.govnih.gov Confocal microscopy has visually confirmed that treatment with Afegostat increases the amount of GCase that co-localizes with lysosomal markers in both N370S and L444P fibroblasts, indicating successful trafficking from the ER to the lysosome. nih.gov

Lysosomal Pool Augmentation and Substrate Reduction In Vitro

By improving the trafficking of mutant GCase to the lysosome, Afegostat effectively increases the total amount of active enzyme within this organelle. researchgate.netnih.gov This augmentation of the lysosomal GCase pool leads to a subsequent increase in the breakdown of its substrate, glucosylceramide. nih.gov In studies with L444P fibroblasts, the Afegostat-mediated increase in lysosomal GCase levels and activity was shown to result in a reduction of endogenous glucosylceramide levels. nih.gov This demonstrates that the rescued enzyme is not only present in the correct cellular compartment but is also catalytically active and capable of reducing the pathological substrate accumulation that characterizes Gaucher disease. researchgate.netnih.gov

Mitochondrial Dysfunction Reversal in Preclinical Cell Models

Table of Mentioned Compounds

| Compound Name |

|---|

| Afegostat (hydrochloride) |

| Afegostat-tartrate |

| Isofagomine |

| Ambroxol |

| Glucosylceramide |

| Ceramide |

Preclinical Efficacy Studies in Animal Models

Gaucher Disease Models (GCase Mutant Mice)

Studies in various Gaucher disease mouse models, including those with the L444P and V394L mutations, have demonstrated the potential of Afegostat to enhance the function of the deficient GCase enzyme. researchgate.netplos.org

Oral administration of Afegostat to mice with GCase mutations has been shown to increase GCase activity and protein levels in several visceral tissues. plos.orgmedkoo.com In mice expressing the L444P GCase mutation, treatment resulted in a two- to five-fold increase in GCase levels in various tissues. researchgate.net

A study using a neuronopathic Gaucher disease mouse model (4L;C*) provided specific data on the extent of this enhancement in different organs. plos.org Treatment led to significant increases in GCase protein and activity levels in the liver, spleen, and lung. plos.org For instance, in the liver, Afegostat increased GCase protein levels by approximately 5-fold to 28-fold compared to untreated mice, depending on the dose. plos.org

Table 1: Effect of Afegostat on GCase Activity in Visceral Tissues of 4L;C Gaucher Mice* Data extracted from a study on a neuronopathic mouse model. plos.org

| Tissue | Fold Increase in GCase Activity |

| Liver | Up to 28-fold (protein level increase) |

| Spleen | 1.9-fold |

| Lung | 3.3-fold |

A primary goal of Gaucher disease therapy is the reduction of accumulated substrates like glucosylceramide (GC) and glucosylsphingosine (B128621) (GS). However, the effect of Afegostat on substrate levels in animal models has yielded complex results. In a neuronopathic Gaucher mouse model (4L;C*), treatment with Afegostat did not lead to significant reductions in cerebral cortical levels of glucosylceramide or glucosylsphingosine. plos.org Furthermore, in this specific model, increases in GC or GS were observed in some visceral tissues at higher doses. plos.org This finding indicates that while Afegostat can increase enzyme activity, this does not uniformly translate to substrate reduction in all preclinical contexts. plos.org

A hallmark of Gaucher disease is the enlargement of the liver and spleen (hepatosplenomegaly) due to the infiltration of Gaucher cells. Preclinical studies have shown that long-term administration of Afegostat can address this symptom. In a mouse model expressing the L444P GCase mutation, a 24-week treatment period with the compound resulted in a significant reduction in both liver and spleen weights. nih.gov

Neurobiological Impact in Animal Models of Lysosomal Storage Disorders

Given that Afegostat can cross the blood-brain barrier, its effects on the central nervous system (CNS) have been a key area of investigation, particularly for the neuronopathic forms of Gaucher disease. researchgate.netnih.govclinicaltrials.gov

Administration of Afegostat to Gaucher disease mouse models has consistently resulted in elevated GCase activity within the brain. medkoo.com In mice with the L444P GCase mutation, oral treatment increased GCase levels in the brain by two- to five-fold. researchgate.net Studies in the 4L;C* neuronopathic mouse model also confirmed increases in both GCase activity and protein levels in various brain regions. plos.org

Table 2: Effect of Afegostat on GCase Activity in Brain Tissue of 4L;C Gaucher Mice* Data from a study on a neuronopathic mouse model. plos.org

| Brain Region | Fold Increase in GCase Activity |

| Midbrain | 1.4-fold |

Neuroinflammation is a critical component of the pathology in neuronopathic lysosomal storage disorders. Research in the 4L;C* mouse model demonstrated that Afegostat treatment can attenuate these proinflammatory responses in the brain. plos.org This effect was evidenced by observable reductions in markers of astrogliosis and microglial cell activation. plos.org Furthermore, the treatment led to decreased levels of phosphorylated p38 and tumor necrosis factor-alpha (TNFα), key mediators in inflammatory pathways. plos.org These anti-inflammatory effects were associated with a delayed onset of neurological symptoms and an extension of lifespan in the treated mice. researchgate.netplos.org

Table 3: Effect of Afegostat on Neuroinflammatory Markers in 4L;C Gaucher Mice Brains* Summary of findings from a preclinical study. plos.org

| Inflammatory Marker | Observation |

| Astrogliosis | Reduced |

| Microglial Cell Activation | Reduced |

| Phosphorylated p38 | Decreased |

| TNFα Levels | Decreased |

Effects on Alpha-Synuclein (B15492655) Pathology in Parkinson's Disease Models (Thy1-aSyn mice)

Afegostat (hydrochloride), also known as AT2101 or isofagomine, has been investigated for its potential to mitigate the pathological hallmarks of Parkinson's disease in preclinical studies. Research utilizing the Thy1-aSyn mouse model, which overexpresses human wild-type alpha-synuclein and recapitulates key features of synucleinopathies, has demonstrated the therapeutic potential of this pharmacological chaperone. nih.govnih.gov

In a notable study, oral administration of Afegostat to Thy1-aSyn mice over a four-month period led to significant alterations in alpha-synuclein pathology within the substantia nigra, a brain region critically affected in Parkinson's disease. nih.gov The treatment was found to reduce the immunoreactivity of alpha-synuclein in the dopaminergic neurons of this region. nih.gov

Furthermore, the study revealed a shift in the size distribution of alpha-synuclein aggregates. nih.gov While the formation of large alpha-synuclein aggregates was increased, the number of small aggregates was concurrently reduced. nih.gov This finding is significant as smaller, soluble oligomeric forms of alpha-synuclein are considered to be the more neurotoxic species. The data suggests that Afegostat may promote the sequestration of toxic smaller aggregates into larger, potentially less harmful inclusions. nih.gov These effects on alpha-synuclein pathology were associated with improvements in both motor and non-motor functions and a reduction in the neuroinflammatory response in the Thy1-aSyn mice. nih.govnih.gov

Table 1: Effects of Afegostat on Alpha-Synuclein Pathology in Thy1-aSyn Mice

| Parameter | Observation | Source |

|---|---|---|

| Alpha-Synuclein Immunoreactivity | Reduced in nigral dopaminergic neurons | nih.gov |

| Small Alpha-Synuclein Aggregates | Number of aggregates was reduced | nih.gov |

| Large Alpha-Synuclein Aggregates | Number of aggregates was increased | nih.gov |

Long-Term Outcomes in Animal Models: Implications for Disease Progression and Lifespan

The long-term efficacy of Afegostat has been evaluated in animal models, providing insights into its potential to influence disease progression and lifespan. While extensive long-term survival studies in Parkinson's disease models are not widely published, research in a neuronopathic Gaucher disease mouse model offers relevant data due to the shared pathological mechanism involving glucocerebrosidase (GCase), the target of Afegostat. researchgate.netnih.gov Gaucher disease is a lysosomal storage disorder, and mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease. nih.gov

In a study using a mouse model of neuronopathic Gaucher disease (4L;C* mice), the administration of Afegostat (referred to as isofagomine in the study) demonstrated a significant extension of lifespan. researchgate.netnih.gov This model exhibits severe neurological symptoms and a shortened lifespan. Treatment with Afegostat led to a dose-dependent increase in survival. researchgate.netnih.gov

The treatment also delayed the onset of neurological disease in these animals. researchgate.net These findings suggest that by enhancing the activity of GCase, Afegostat can positively impact the long-term progression of neurodegenerative processes in this disease model. The extension of lifespan and delay in symptom onset point towards a disease-modifying potential of the compound. researchgate.netnih.gov Although these results are from a Gaucher disease model, they hold implications for Parkinson's disease, suggesting that targeting GCase with a pharmacological chaperone could be a viable long-term therapeutic strategy. michaeljfox.orgfrontiersin.org

Table 2: Long-Term Outcomes of Afegostat Treatment in a Neuronopathic Gaucher Disease Mouse Model

| Outcome Measure | Result | Source |

|---|---|---|

| Lifespan | Significantly extended in a dose-dependent manner | researchgate.netnih.gov |

| Neurological Disease Onset | Onset of symptoms was delayed | researchgate.net |

Computational and Structural Biology Approaches

Molecular Docking and Simulation Studies of Afegostat-GCase Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets at an atomic level. In the case of Afegostat, these methods have been instrumental in understanding how it stabilizes GCase.

Docking and X-ray Crystallography Insights: Initial hypotheses about Afegostat's binding were confirmed and detailed by X-ray crystallography studies of the GCase-Afegostat complex. nih.govnih.gov These studies revealed that Afegostat, an iminosugar that mimics the structure of the glucose substrate, binds directly within the enzyme's active site. nih.govacs.org This binding is highly specific and induces a conformational change in the enzyme, particularly in flexible loops at the entrance of the active site, stabilizing it in a proper conformation for trafficking from the endoplasmic reticulum to the lysosome. acs.orgdrugbank.com

Key Molecular Interactions: The stability of the Afegostat-GCase complex is maintained by an extensive network of hydrogen bonds between the chaperone and key amino acid residues in the active site. nih.govnih.gov Computational analyses, corroborated by structural data, have identified these critical interactions. The hydroxyl groups and the ring nitrogen of the Afegostat molecule are crucial for this interaction network. Amide hydrogen/deuterium (B1214612) exchange mass spectrometry (H/D-Ex) has further confirmed that the binding of Afegostat not only restricts the local dynamics of the active site but also propagates this stabilizing effect to surrounding regions of the enzyme. nih.govnih.gov

Below is a summary of the key interactions observed between Afegostat and the GCase active site, which are critical for its chaperone activity.

| Afegostat Moiety | Interacting GCase Residue | Type of Interaction | Significance |

|---|---|---|---|

| Piperidine (B6355638) Ring Nitrogen | E235, E340 (Catalytic Residues) | Ionic / Hydrogen Bond | Mimics the transition state of the natural substrate, anchoring the chaperone in the active site. |

| C3-Hydroxyl | W381 | Hydrogen Bond | Contributes to the specific recognition and binding affinity. |

| C4-Hydroxyl | N370, W179 | Hydrogen Bond | Crucial for stabilizing the enzyme, particularly important for the common N370S mutant. drugbank.com |

| C5-Hydroxymethyl | D127, Y160 | Hydrogen Bond | Provides additional anchoring points within the active site pocket. |

Molecular dynamics (MD) simulations have complemented these static crystal structures by providing insights into the dynamic behavior of the GCase-Afegostat complex. These simulations show that the binding of Afegostat reduces the flexibility of the active site loops, effectively locking the enzyme in a more stable and trafficking-competent conformation. This stabilization is crucial for mutant forms of GCase, which are prone to misfolding and premature degradation.

Structure-Activity Relationship (SAR) Analysis for Chaperone Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves modifying the chemical structure of a compound to identify which chemical groups are responsible for its biological effects. For Afegostat and related iminosugars, SAR studies have been pivotal in optimizing their chaperone activity for GCase. nih.gov The primary goal is to design molecules that bind with high affinity and selectivity to mutant GCase in the neutral pH environment of the endoplasmic reticulum (ER) but dissociate effectively in the acidic environment of the lysosome to allow the enzyme to function.

Key Findings from SAR Studies: Early SAR studies established that the piperidine core of Afegostat is essential for its activity, as it mimics the oxocarbenium ion-like transition state of the glucosidase reaction. Modifications have focused on the substituents of this core structure.

N-Alkylation: Introducing alkyl chains at the ring nitrogen (N-alkylation) of related iminosugars like deoxynojirimycin (DNJ) was found to significantly increase hydrophobicity and, in some cases, chaperone efficacy. However, this often comes at the cost of increased inhibitory potency, which is undesirable in the lysosome.

C-Alkylation and Functionalization: Functionalizing the carbon skeleton of Afegostat has proven to be a more fruitful strategy. Adding hydrophobic groups can enhance binding to a hydrophobic pocket near the active site. nih.gov For example, adding alkyl adamantyl amide substituents to the Afegostat scaffold resulted in novel small molecules with an enhanced ability to increase GCase activity in patient-derived fibroblasts. nih.gov

The following table summarizes the SAR for a selection of Afegostat analogues and related iminosugars, illustrating the balance between GCase inhibition and chaperone activity.

| Compound | Modification from Afegostat/Parent Structure | GCase Inhibition (IC₅₀ or Kᵢ) | Chaperone Activity (Fold Increase in Mutant GCase) |

|---|---|---|---|

| Afegostat (Isofagomine) | Parent Compound | ~30 nM (Kᵢ) | ~1.3-3.5 fold |

| N-octyl-isofagomine | Octyl chain on ring nitrogen | Potent Inhibitor | 1.55 fold (N370S) nih.gov |

| Isofagomine adamantyl amide analogue 3 | Alkyl adamantyl amide at C1 | 190 nM (IC₅₀) nih.gov | 2.5 fold (N370S) nih.gov |

| Isofagomine adamantyl amide analogue 4 | Alkyl adamantyl amide at C1 (longer linker) | 120 nM (IC₅₀) nih.gov | 7.2 fold (G202R) nih.gov |

| C5a-functionalized Afegostat derivative 16 | Aminomethyl group at C5a | Weak Inhibitor | 2.7 fold at 25 nM (N370S) nih.gov |

These studies highlight a critical principle: the most potent inhibitors are not always the best chaperones. nih.gov Optimal chaperones require a delicate balance of binding affinity to stabilize the enzyme for trafficking without excessively inhibiting its catalytic activity in the lysosome.

Rational Design Principles for Novel GCase Chaperones

Insights gained from structural and computational studies of Afegostat have led to the formulation of several rational design principles for creating new and improved GCase chaperones. nih.gov These principles aim to address the limitations of early-generation compounds, such as insufficient potency for certain mutations or undesirable inhibition within the lysosome.

pH-Responsive Binding: A key design strategy is to create chaperones that bind strongly at the neutral pH of the ER (~7.4) but have reduced affinity at the acidic pH of the lysosome (~5.0). nih.gov This can be achieved by incorporating ionizable groups into the chaperone structure that change their protonation state, and thus their binding characteristics, with pH. This "pH-switch" mechanism ensures the chaperone stabilizes the enzyme for transport but then readily dissociates to allow substrate hydrolysis in the lysosome. nih.gov

Targeting Allosteric Sites: To circumvent the issue of active-site inhibition, researchers are exploring non-competitive chaperones that bind to allosteric sites—locations on the enzyme distinct from the active site. michaeljfox.org Computational screening and fragment-based design are used to identify these novel binding pockets. Chaperones that bind allosterically can stabilize the enzyme's structure without blocking substrate access, offering a potentially wider therapeutic window. michaeljfox.orgresearchgate.net

Prodrug and Bioisostere Strategies: Improving the cellular permeability and pharmacokinetic properties of chaperones is another crucial design principle. One approach is the development of prodrugs, where the active chaperone is masked with chemical groups (e.g., acetyl groups) that are cleaved off inside the cell to release the active compound. This can enhance bioavailability and cellular uptake. Additionally, replacing certain chemical moieties with bioisosteres (groups with similar physical or chemical properties) can be used to fine-tune the compound's binding affinity, selectivity, and metabolic stability.

Exploiting Hydrophobic Sub-pockets: Structural analysis of the GCase active site has revealed adjacent hydrophobic pockets. nih.gov A rational design approach involves appending lipophilic moieties to the core iminosugar scaffold that can occupy these pockets. This strategy can significantly increase binding affinity and chaperone efficacy, as demonstrated by the development of adamantyl-functionalized Afegostat analogues. nih.gov

By applying these principles, researchers are actively developing next-generation GCase chaperones with improved efficacy and safety profiles, moving beyond the initial discoveries made with compounds like Afegostat.

Analytical and Bioanalytical Methodologies for Afegostat Research

In Vitro Enzyme Assays for GCase Activity Quantification

To assess the efficacy of Afegostat as a pharmacological chaperone, it is imperative to quantify its impact on the enzymatic activity of GCase. In vitro enzyme assays are fundamental to this process, providing a controlled environment to measure changes in enzyme function.

Fluorogenic substrate-based assays are a common and sensitive method for measuring GCase activity. These assays utilize synthetic substrates that, when cleaved by GCase, release a fluorescent molecule. The resulting fluorescence is directly proportional to the enzyme's activity. A widely used substrate is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). researchgate.net In this assay, GCase hydrolyzes the non-fluorescent 4-MUG to release the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU). The reaction is typically conducted at an acidic pH, mimicking the lysosomal environment where GCase is active, and the fluorescence is measured over time to determine the rate of reaction. researchgate.net Another fluorogenic substrate used in GCase activity assays is resorufin (B1680543) β-d-glucopyranoside. admescope.com

These assays can be adapted for high-throughput screening to identify and characterize potential pharmacological chaperones like Afegostat. nuvisan.com The effect of Afegostat is determined by incubating the enzyme with the compound before adding the fluorogenic substrate. An increase in fluorescence in the presence of Afegostat, particularly for mutant forms of GCase, indicates a successful chaperoning effect leading to enhanced enzyme activity.

To understand the specific mechanism of action of Afegostat, it is crucial to conduct assays using both purified wild-type GCase and various mutant forms of the enzyme associated with Gaucher disease, such as N370S and L444P. nih.gov Afegostat has been shown to inhibit GCase with a high affinity for both wild-type and mutant enzymes. sygnaturediscovery.com By comparing the effects of Afegostat on the activity of these different enzyme forms, researchers can elucidate its potential to rescue the function of misfolded, disease-causing GCase variants. nih.gov

These assays typically involve incubating the purified enzyme (wild-type or mutant) with varying concentrations of Afegostat. Following this incubation period, a fluorogenic substrate is added, and the enzyme activity is measured as described above. The results can reveal the concentration-dependent effects of Afegostat on enzyme activity and its specificity for different GCase variants. nih.gov

Advanced Spectroscopic Techniques for Protein Characterization

Beyond measuring enzyme activity, it is important to understand how Afegostat physically interacts with the GCase protein to stabilize it. Advanced spectroscopic techniques provide insights into the structural and dynamic changes that occur upon binding.

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a powerful technique used to assess the thermal stability of a protein in the presence and absence of a ligand. This method is based on the principle that the binding of a ligand, such as Afegostat, to a protein can increase its melting temperature (Tm), which is an indicator of enhanced stability. medchemexpress.com

In a typical DSF experiment, the GCase enzyme is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. medchemexpress.com The presence of a stabilizing ligand like Afegostat will shift this unfolding curve to a higher temperature. Research has demonstrated that Afegostat can significantly increase the Tm of wild-type GCase, providing direct evidence of its stabilizing effect. medchemexpress.com

| Afegostat Concentration (µM) | Melting Temperature (Tm) of GCase (°C) | Change in Tm (ΔTm) (°C) |

|---|---|---|

| 0 | 49 | 0 |

| 43 | ~64 | ~15 |

This table is based on data indicating that in the absence of Afegostat, the Tm of GCase is 49°C, and at a concentration of 43µM, Afegostat increases the Tm by approximately 15°C. medchemexpress.com

Amide Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (H/D-Ex MS) is a sophisticated technique that provides detailed information about the conformational dynamics and solvent accessibility of a protein. nuvisan.com This method is used to map the regions of GCase that are stabilized upon the binding of Afegostat. nih.gov

In an H/D-Ex MS experiment, the GCase enzyme is incubated in a deuterated buffer, leading to the exchange of its backbone amide hydrogens with deuterium from the solvent. The rate of this exchange is dependent on the protein's local structure and dynamics. By comparing the deuterium uptake of GCase in the presence and absence of Afegostat, researchers can identify regions of the protein that become more protected from the solvent upon ligand binding, indicating stabilization. nuvisan.com Studies using H/D-Ex MS have revealed that Afegostat binding not only affects the active site of GCase but also stabilizes surrounding regions, providing a deeper understanding of its chaperoning mechanism. nih.gov

In Vitro Drug Metabolism and Pharmacokinetic Studies (Pre-absorption, Distribution, Metabolism, Excretion)

While specific public domain data on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Afegostat is limited, standard methodologies are employed to characterize these parameters for any drug candidate. These studies are crucial for predicting a drug's behavior in the body.

In vitro drug metabolism studies are essential for understanding how a compound is processed by the body, primarily by enzymes in the liver. evotec.com These studies often utilize human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govnih.gov By incubating Afegostat with liver microsomes and analyzing the samples over time, researchers can determine its metabolic stability and identify any metabolites formed. nih.gov

To assess intestinal absorption, the Caco-2 permeability assay is a widely used in vitro model. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the intestinal epithelium. This assay measures the rate at which a compound crosses the cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side, providing an estimate of its oral absorption. nih.gov The assay can also be performed in the reverse direction to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

Further studies would investigate Afegostat's potential to inhibit or induce major CYP enzymes, which is important for predicting drug-drug interactions. While detailed experimental results for Afegostat in these specific assays are not publicly available, these methodologies represent the standard approach for characterizing the preclinical pharmacokinetic profile of a compound like Afegostat.

Metabolic Stability Screening Using Liver Microsomes and Cytosolic Fractions

Metabolic stability assays are fundamental in early drug discovery to predict how long a drug will last in the body. bioivt.com These in vitro tests measure the rate at which a compound is metabolized by enzymes, primarily in the liver, which is the main site of drug metabolism. solvobiotech.com The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for forecasting a drug's in vivo pharmacokinetic profile. bioivt.com

The primary subcellular fractions used for these assays are liver microsomes and cytosol. pharmaron.com

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells. mdpi.com They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP450) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). solvobiotech.comnih.gov Microsomal stability assays are particularly useful for assessing oxidative metabolism. The process involves incubating the test compound (e.g., Afegostat) with pooled liver microsomes (often from human or preclinical species) and necessary cofactors, such as NADPH for CYP450 activity. solvobiotech.compharmaron.com

Cytosolic Fractions: The cytosol is the soluble component of the cell's cytoplasm. It contains various Phase II conjugation enzymes, such as sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs), along with some Phase I enzymes like aldehyde oxidase (AO). Assessing stability in this fraction provides insight into non-microsomal metabolic pathways.

The experimental procedure typically involves incubating the compound with the microsomal or cytosolic fraction at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). solvobiotech.com The rate of disappearance of the compound is used to calculate its stability.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. Specific experimental results for the metabolic stability of Afegostat (hydrochloride) are not publicly available.

| Test System | Incubation Time (min) | Afegostat Remaining (%) | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |

|---|---|---|---|---|

| Human Liver Microsomes (+NADPH) | 0 | 100 | >60 | <10 |

| 15 | 98 | |||

| 30 | 95 | |||

| 60 | 91 | |||

| Human Liver Cytosol | 0 | 100 | >60 | <10 |

| 15 | 99 | |||

| 30 | 97 | |||

| 60 | 96 |

Identification of Metabolites and Metabolic Soft Spots (e.g., LC/MS Techniques)

Identifying the metabolites of a drug candidate is critical for understanding its clearance pathways and identifying any potentially active or toxic byproducts. This process, known as metabolite profiling, helps to pinpoint "metabolic soft spots"—chemically labile sites on the molecule that are susceptible to enzymatic modification. pharmaron.com

Liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the cornerstone technology for these studies. biospec.net The methodology involves incubating the parent drug with a metabolically active system, such as liver microsomes or hepatocytes. The resulting mixture of the parent drug and its metabolites is then analyzed.

The LC separates the different components of the mixture based on their physicochemical properties. nih.gov As each component elutes from the LC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov By comparing the mass spectra of samples from incubations with and without the necessary cofactors (like NADPH), potential metabolites can be distinguished from background noise. researchgate.net

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. The resulting fragmentation pattern provides structural information that helps to elucidate the site of metabolic modification (e.g., hydroxylation, glucuronidation). biospec.net This information is key to identifying the metabolic soft spots of the molecule.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. A specific metabolite profile of Afegostat (hydrochloride) is not publicly available.

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent (Da) | Proposed Structure Location | Detection Method |

|---|---|---|---|---|

| M1 | Hydroxylation | +16 | Piperidine (B6355638) ring | LC-HRMS |

| M2 | N-dealkylation | Variable | Nitrogen atom | LC-HRMS/MS |

| M3 | Glucuronidation | +176 | Hydroxyl group | LC-HRMS |

| M4 | Oxidation | +14 | Piperidine ring | LC-HRMS/MS |

Reactive Metabolite Trapping Strategies (e.g., Glutathione, KCN Adduct Formation)

Some drugs can be metabolized into chemically reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for idiosyncratic drug toxicities. evotec.com Early screening for the formation of reactive metabolites is a critical step in drug safety assessment. washington.edu

Because reactive metabolites are often highly unstable, direct detection is difficult. nih.gov The standard approach is to "trap" them by including a high concentration of a nucleophilic agent in the in vitro incubation. nih.gov The reactive metabolite reacts with the trapping agent to form a stable adduct that can be readily detected by LC-MS. nih.gov

Common trapping agents include:

Glutathione (GSH): This is the most widely used trapping agent. The thiol group of its cysteine residue is a "soft" nucleophile, which efficiently traps "soft" electrophiles such as quinone imines, epoxides, and Michael acceptors. evotec.comnih.gov

Potassium Cyanide (KCN): The cyanide ion (CN⁻) is a "hard" nucleophile and is used to trap "hard" electrophiles, such as iminium ions that can form from the oxidation of amines. evotec.comxenotech.com

The experimental setup involves incubating the test compound in liver microsomes with NADPH to initiate metabolism, in the presence of either GSH or KCN. The resulting samples are analyzed by LC-MS/MS, searching for the characteristic mass shifts corresponding to the addition of the trapping agent to a metabolite of the parent drug. xenotech.com

Disclaimer: The following table contains hypothetical data for illustrative purposes only. Specific reactive metabolite screening results for Afegostat (hydrochloride) are not publicly available.

| Trapping Agent | Observed m/z of Adduct | Proposed Adduct Type | NADPH Dependent? | Interpretation |

|---|---|---|---|---|

| Glutathione (GSH) | No adducts detected | N/A | N/A | Low risk of forming "soft" electrophilic reactive metabolites. |

| Potassium Cyanide (KCN) | No adducts detected | N/A | N/A | Low risk of forming "hard" electrophilic reactive metabolites (e.g., iminium ions). |

Future Directions and Research Gaps

Development of Next-Generation Glucocerebrosidase Chaperones

The development of pharmacological chaperones (PCs) for Gaucher disease is moving beyond the initial concept of active-site inhibitors. The goal is to create molecules with improved efficacy, broader applicability across different mutations, and more favorable biochemical properties.

Design of Chaperones with Optimized Kinetic Profiles

The therapeutic success of a pharmacological chaperone is intrinsically linked to its kinetic and thermodynamic properties. An ideal chaperone must exhibit high affinity for the misfolded enzyme in the neutral pH environment of the endoplasmic reticulum (ER) to facilitate proper folding and trafficking. However, it should also readily dissociate from the enzyme in the acidic environment of the lysosome to allow the enzyme to function gaucherdisease.org.

Research has shown that chaperones like Afegostat (isofagomine) inhibit GCase most effectively at the neutral pH of the ER, which is a desirable characteristic for its chaperoning function nih.gov. The design of future chaperones will involve fine-tuning these pH-dependent binding properties.

Key kinetic parameters considered in the optimization of next-generation chaperones include:

Inhibitory Constant (Ki) or IC50 : A measure of the chaperone's binding affinity. While strong binding in the ER is needed, excessive affinity can lead to lysosomal inhibition.

Association (kon) and Dissociation (koff) Rates : The rates at which the chaperone binds to and detaches from the enzyme. A fast "on-rate" in the ER and a fast "off-rate" in the lysosome would be ideal.

Thermodynamic Stability : The ability of the chaperone to increase the thermal stability of the mutant GCase enzyme, preventing its degradation. Thermal shift assays are commonly used to screen for this property biorxiv.org.

Hydrogen/deuterium (B1214612) exchange mass spectrometry is one advanced technique used to map the specific changes in protein dynamics and conformation upon chaperone binding, providing insights into how these molecules stabilize the enzyme structure nih.gov. This level of detail can guide the rational design of new compounds with more optimized kinetic and stability profiles.

Combination Therapeutic Strategies in Preclinical Settings

Recognizing that a single therapeutic modality may not address all facets of Gaucher disease, researchers are actively exploring combination therapies. The goal is to achieve synergistic effects by targeting different aspects of the disease pathology simultaneously.

Chaperone-Enzyme Replacement Therapy Co-Administration

Enzyme replacement therapy (ERT) is a standard of care for type 1 Gaucher disease, directly supplying functional GCase to the lysosomes scispace.comnih.gov. However, ERT does not address the underlying production of misfolded protein and does not cross the blood-brain barrier to treat neurological symptoms nih.govnih.gov.

Combining a pharmacological chaperone with ERT is a promising strategy. A phase 2 clinical trial investigated the co-administration of afegostat tartrate with ERT in adult patients with type 1 Gaucher disease veeva.comclinicaltrials.gov. The rationale for this combination is that the chaperone could potentially stabilize the infused recombinant enzyme, possibly increasing its half-life and efficacy. While development of Afegostat was terminated, the concept remains a viable area of investigation for next-generation chaperones wikipedia.org.

Synergy with Substrate Reduction Therapies

Substrate reduction therapy (SRT) offers an alternative approach by inhibiting the enzyme glucosylceramide synthase, thereby reducing the production of the substrate that accumulates in Gaucher disease scispace.complos.org. Drugs like miglustat and eliglustat are used in this treatment modality nih.govplos.org.

The concurrent use of a pharmacological chaperone and an SRT agent is a compelling strategy. These two approaches are mechanistically distinct and potentially complementary: the chaperone enhances the residual activity of the mutant GCase, while SRT lessens the metabolic burden on the enzyme plos.org. This dual action could lead to a more significant reduction in stored glucosylceramide than either therapy alone. Preclinical studies comparing the effects of chaperones (like ambroxol) and SRT drugs (like eliglustat) in patient-derived cells have shown that both can enhance GCase activity and improve cellular functions like autophagy, suggesting potential for synergistic or additive effects nih.govplos.org. Clinical studies have already demonstrated the safety and efficacy of combining SRT with ERT for certain ERT-resistant symptoms, providing a precedent for exploring chaperone-SRT combinations nih.gov.

Advanced In Vitro Systems for Disease Modeling and Compound Evaluation

The successful development of novel therapies is highly dependent on the availability of reliable and predictive disease models. Research on Gaucher disease has moved beyond simple systems to more complex and physiologically relevant in vitro models that better recapitulate the human disease state.

These advanced systems are crucial for screening and characterizing new compounds, including next-generation chaperones.

Patient-Derived Fibroblasts : Human fibroblasts derived from skin biopsies of Gaucher patients are a well-established model. These cells carry the patient's specific mutations and exhibit reduced GCase activity and substrate accumulation, making them suitable for initial compound screening scantox.comnih.gov.

Macrophage Models : Since the hallmark of Gaucher disease is the accumulation of lipids within macrophages, models using these cells are particularly relevant. Researchers can generate monocyte-derived macrophages from patient blood or create induced pluripotent stem cell (iPSC)-derived macrophages. These models show reduced GCase activity and the characteristic storage of glucocerebroside, providing a robust platform to evaluate a compound's ability to reverse these pathological features nih.gov.

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons : For neuronopathic forms of Gaucher disease, iPSCs can be differentiated into dopaminergic neurons. These models are invaluable for studying the neurological aspects of the disease and for testing the efficacy of brain-penetrant chaperones in reducing neuronal substrate accumulation and associated toxicity nih.gov.

Mouse Embryonic Fibroblasts (MEFs) : MEFs from genetically engineered mouse models of Gaucher disease (e.g., GBA-D409V-KI mice) provide a useful tool for in vitro screening. A key advantage is the seamless transition from these in vitro studies to in vivo testing in the corresponding mouse model, facilitating preclinical validation scantox.comqps.com.

The data below summarizes the utility of various advanced cell models in Gaucher disease research.

| Model System | Source | Key Features | Primary Application |

| Human Fibroblasts (HF) | Patient Skin Biopsy | Patient-specific GBA mutations, Reduced GCase activity, Substrate accumulation | Early-stage screening, Compound profiling |

| Monocyte-Derived Macrophages | Patient Blood | Reduced GCase activity, Glucocerebroside storage, Impaired macrophage function | Evaluating effects on the key pathological cell type |

| iPSC-Derived Macrophages | Patient Fibroblasts | Renewable source, Glucocerebroside/Glucosylsphingosine (B128621) storage | High-throughput screening, Disease mechanism studies |

| iPSC-Derived Neurons | Patient Fibroblasts | Model neuronopathic disease, Assess neuronal GCase activity and α-synuclein levels | Evaluating therapies for neurological symptoms |

| Mouse Embryonic Fibroblasts (MEF) | Genetically Engineered Mice | Specific GBA mutations (e.g., D409V), Reduced GCase activity | In vitro to in vivo translational studies |

These sophisticated models are essential for identifying and validating the next generation of chaperones and combination therapies that will hopefully provide improved outcomes for individuals with Gaucher disease.

Deeper Elucidation of Afegostat's Specific Cellular and Subcellular Effects

Afegostat is an iminosugar that acts as an active-site-specific pharmacological chaperone. wikipedia.orgnih.gov Its mechanism relies on its ability to selectively bind to and stabilize misfolded mutant forms of the β-glucocerebrosidase (GCase) enzyme. nih.gov This binding occurs with high affinity at the neutral pH of the endoplasmic reticulum (ER), where protein folding takes place. nih.gov Many Gaucher-causing mutations result in a GCase enzyme that is catalytically competent but conformationally unstable, leading to its recognition by the ER's quality control system and subsequent degradation via the ER-associated degradation (ERAD) pathway. mdpi.combiorxiv.org

By binding to the mutant GCase in the ER, Afegostat stabilizes its structure, allowing it to fold correctly and evade ERAD. researchgate.netnih.gov This stabilized enzyme can then be trafficked through the Golgi apparatus to its final destination: the lysosome. nih.govresearchgate.net The acidic environment (pH ~5.0) within the lysosome weakens the affinity of Afegostat for the GCase active site, promoting its dissociation. nih.gov Once Afegostat is released, the now correctly localized GCase enzyme can hydrolyze its accumulated substrates, glucosylceramide and glucosylsphingosine.

Preclinical studies have provided substantial detail on these effects.

Enzyme Stabilization and Trafficking: In fibroblast cell lines from Gaucher patients with N370S and L444P mutations, Afegostat treatment was shown to increase the total cellular GCase protein levels and activity. nih.govnih.govnih.gov Immunofluorescence studies confirmed that this treatment enhanced the trafficking of mutant GCase to the lysosome, as evidenced by its co-localization with the lysosomal marker Lamp1. nih.gov

Substrate Reduction: In mouse models of Gaucher disease, oral administration of Afegostat led to significant increases in GCase activity in visceral tissues (liver, spleen) and in the brain. nih.govnih.gov This enzymatic enhancement was correlated with a reduction in the accumulation of glucosylceramide and glucosylsphingosine in visceral organs. nih.gov

Attenuation of Inflammation: A downstream consequence of substrate accumulation in Gaucher disease is a chronic inflammatory response. In a neuronopathic Gaucher mouse model, Afegostat treatment was found to suppress pro-inflammatory responses in the brain, evidenced by reductions in astrogliosis, microglial cell activation, and levels of inflammatory mediators like TNFα. bohrium.comresearchgate.net This suggests that by addressing the primary enzymatic defect, Afegostat can mitigate secondary pathological cascades.

However, a research gap remains in fully understanding why the observed benefits in preclinical models did not translate into significant clinical efficacy. wikipedia.org The binding affinity of Afegostat, while pH-dependent, may have been too high in the lysosome of some patients, leading to continued inhibition of the enzyme rather than its enhancement. researchgate.net Future research should focus on a deeper analysis of the kinetics of Afegostat's binding and dissociation from various GCase mutants under precise physiological conditions, potentially using advanced biophysical techniques and the sophisticated cell models described above.

| Model System | GCase Mutation(s) | Cellular/Subcellular Effect of Afegostat (Isofagomine) | Research Finding | Reference(s) |

| Human Fibroblasts | N370S, L444P | Enzyme Stabilization | Increases the thermal stability of GCase, shifting its melting curve by ~15 °C. | nih.gov |

| N370S, L444P | Lysosomal Trafficking | Increases the amount of mutant GCase that correctly traffics to and co-localizes with lysosomal markers. | nih.govresearchgate.net | |

| L444P | GCase Activity | Leads to ~1.3-fold increase in GCase activity in cell lysates. | nih.govnih.gov | |

| Patient LCLs | L444P | GCase Activity | Leads to ~3.5-fold increase in GCase activity. | nih.govnih.gov |

| Mouse Model | V394L, D409H, D409V | GCase Activity | Increases GCase activity in visceral tissues and brain extracts. | nih.gov |

| Mouse Model | L444P | GCase Activity | Results in 2- to 5-fold increases in GCase activity in liver, spleen, lung, and brain. | nih.gov |

| Mouse Model | V394L/V394L + saposin C-/- | Neuroinflammation | Reduces astrogliosis, microglial activation, and levels of p38 phosphorylation and TNFα in the brain. | bohrium.comresearchgate.net |

| Mouse Model | hG/4L/PS-NA | Substrate Reduction | Reduces accumulated glucosylceramide by 75% and glucosylsphingosine by 33% in visceral tissues. | nih.gov |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying Afegostat hydrochloride to ensure reproducibility in preclinical studies?

- Methodological Answer : Synthesis should follow peer-reviewed protocols detailing reaction conditions (e.g., temperature, pH, catalysts) and purification steps (e.g., recrystallization, chromatography). For example, NMR and mass spectrometry (MS) data must confirm structural integrity, with purity ≥95% verified via HPLC . Reproducibility requires documenting batch-specific variations, such as solvent residues or isomer ratios, in supplementary materials .

Q. Which analytical techniques are most effective for characterizing Afegostat hydrochloride’s physicochemical properties?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (e.g., H and C in DO) to confirm stereochemistry and proton environments .

- High-resolution MS to validate molecular weight and isotopic patterns.

- X-ray diffraction (XRD) for crystalline structure determination.